2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide
説明
This compound features a pyrido[2,3-d]pyrimidine core substituted at position 3 with a (2H-1,3-benzodioxol-5-yl)methyl group and at position 1 with an acetamide-linked 5-chloro-2-methoxyphenyl moiety.
特性
分子式 |
C24H19ClN4O6 |
|---|---|
分子量 |
494.9 g/mol |
IUPAC名 |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19ClN4O6/c1-33-18-7-5-15(25)10-17(18)27-21(30)12-28-22-16(3-2-8-26-22)23(31)29(24(28)32)11-14-4-6-19-20(9-14)35-13-34-19/h2-10H,11-13H2,1H3,(H,27,30) |
InChIキー |
DRCJJCYCOUIBPD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
準備方法
合成経路と反応条件
1-(5-クロロ-2-メトキシフェニル)-2-{3-[(2H-1,3-ベンゾジオキソール-5-イル)メチル]-2,4-ジオキソ-1H,2H,3H,4H-ピリド[2,3-d]ピリミジン-1-イル}アセトアミドの合成は、通常、多段階の有機反応を伴います。このプロセスは、ベンゾジオキソールおよびピリドピリミジン中間体の調製から始まり、特定の条件下でそれらをカップリングして最終生成物を形成します。これらの反応で使用される一般的な試薬には、目的の結合の形成を促進する様々な酸、塩基、触媒が含まれます。
工業生産方法
この化合物の工業生産には、高収率と高純度を保証するための最適化された合成経路が含まれる場合があります。連続フロー合成や自動反応モニタリングなどの技術を用いて、一貫性と効率を維持しながら、生産を拡大することができます。
化学反応の分析
科学研究の応用
1-(5-クロロ-2-メトキシフェニル)-2-{3-[(2H-1,3-ベンゾジオキソール-5-イル)メチル]-2,4-ジオキソ-1H,2H,3H,4H-ピリド[2,3-d]ピリミジン-1-イル}アセトアミドは、次のようないくつかの科学研究の応用があります。
化学: この化合物は、より複雑な分子の合成や反応機構の研究に使用されています。
生物学: 酵素阻害や受容体結合などの潜在的な生物活性について調査されています。
医学: 抗がん、抗炎症、または抗菌特性などの潜在的な治療効果について調査されています。
産業: この化合物は、新しい材料の開発や工業用化学物質の前駆体として使用される可能性があります。
科学的研究の応用
Anticancer Properties
Preliminary studies suggest that this compound may exhibit significant antitumor activity . Compounds with similar structural motifs have been investigated for their ability to inhibit thymidylate synthase, an enzyme essential for DNA synthesis in cancer cells. Inhibition of this enzyme can lead to reduced proliferation of cancer cells, making it a promising candidate for anticancer drug development .
Antimicrobial Activity
Research indicates that derivatives related to this compound possess notable antibacterial and antifungal properties. For instance, studies on benzothiazole pyrimidine derivatives have shown efficacy against various pathogens. This suggests that the target compound may similarly exhibit antimicrobial capabilities .
Antiviral Activity
The presence of the pyrimidine ring structure suggests potential antiviral activity against viruses such as Hepatitis C Virus (HCV). Pyrimidine derivatives have been explored for their effectiveness in inhibiting viral replication mechanisms, indicating that this compound may also have similar properties .
Case Studies and Research Findings
Several studies have focused on compounds structurally related to this compound. Below is a summary table of selected compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide | Pyrimidine core with amino substitutions | Antitumor activity |
| 5-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acetamide | Benzo[d][1,3]dioxole moiety | Antimicrobial activity |
| N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-tetrahydroquinoxalin)acetamide | Tetrahydroquinoxaline structure | Antibacterial properties |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic pathways that require optimization for yield and purity. Common methods include nucleophilic substitution reactions facilitated by the thioacetamide group and condensation reactions involving the carbonyl groups within the pyrimidine structure. The optimization process is crucial for enhancing the efficacy and reducing side effects of the resultant compounds .
Interaction Studies
Understanding the interaction mechanisms between this compound and its biological targets is essential for assessing its therapeutic potential. Techniques such as molecular docking simulations and biochemical assays are employed to evaluate binding affinities and elucidate mechanisms of action. Preliminary findings suggest interactions with various enzymes involved in metabolic pathways relevant to cancer therapy and microbial resistance .
作用機序
類似の化合物との比較
ユニークさ
類似の化合物と比較して、1-(5-クロロ-2-メトキシフェニル)-2-{3-[(2H-1,3-ベンゾジオキソール-5-イル)メチル]-2,4-ジオキソ-1H,2H,3H,4H-ピリド[2,3-d]ピリミジン-1-イル}アセトアミドは、官能基と構造的特徴のユニークな組み合わせによって際立っています。このユニークさは、その独特の化学反応性と潜在的な生物活性に貢献し、研究開発のための貴重な化合物となっています。
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues with Benzodioxol or Pyrimidine Derivatives
Functional Group Comparisons
- Benzodioxol Derivatives: The target compound shares the benzodioxol group with compounds in and , which is associated with improved membrane permeability and aromatic stacking.
- Chloro-Substituted Aromatic Rings: The 5-chloro-2-methoxyphenyl group in the target compound mirrors chloro-phenyl motifs in (e.g., 3j/3k) and . These substituents are known to enhance electronic effects (e.g., dipole interactions) and resistance to oxidative metabolism .
- Acetamide Linkers : Unlike sulfonyl or sulfinyl linkages in benzimidazole derivatives (), the acetamide group in the target compound provides flexibility and hydrogen-bonding capacity, which may influence binding kinetics .
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability : The absence of sulfinyl/sulfonyl groups (cf. ) may reduce susceptibility to cytochrome P450-mediated oxidation, enhancing half-life .
Research Implications
While direct activity data for the target compound are unavailable, structural parallels with antimicrobial oxadiazoles () and kinase-targeting pyrido-pyrimidines suggest plausible therapeutic avenues. Further studies should prioritize synthesizing the compound and benchmarking it against analogues with confirmed bioactivity.
生物活性
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide (referred to as C733-0627) has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by relevant research findings.
The molecular formula of C733-0627 is with a molecular weight of 354.32 g/mol . The compound features a complex structure that includes a benzodioxole moiety and a pyrido-pyrimidine core.
| Property | Value |
|---|---|
| Molecular Weight | 354.32 g/mol |
| Molecular Formula | C17 H14 N4 O5 |
| LogP | 0.9657 |
| Polar Surface Area | 92.373 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
C733-0627 has been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance, related compounds in the same class have demonstrated efficacy against leukemia cell lines by modulating MAPK pathways and inhibiting downstream effectors such as p70S6K .
Antinociceptive Activity
Research has shown that structurally similar compounds exhibit antinociceptive effects. These compounds are believed to act on pain pathways by modulating neurotransmitter release or receptor activity in the central nervous system . Although direct studies on C733-0627 are scarce, its structural analogs suggest potential use in pain management.
Enzyme Inhibition
C733-0627 may also function as an inhibitor of certain enzymes involved in metabolic processes or signal transduction. For example, compounds with similar structures have been reported to inhibit MEK1/2 kinases, leading to reduced cell growth in specific leukemia models . This suggests that C733-0627 could have similar inhibitory effects.
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation : A study demonstrated that related compounds effectively inhibited cell growth in acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations as low as 0.3 µM .
- Toxicological Studies : In vivo studies on related compounds indicated dose-dependent inhibition of pMAPK in liver and lung tissues following administration via oral or intravenous routes. This suggests a potential therapeutic window for C733-0627 in treating malignancies associated with aberrant MAPK signaling .
- Pharmacokinetic Profiles : Similar compounds have shown favorable pharmacokinetic profiles with high oral bioavailability and significant systemic exposure without severe toxicity at therapeutic doses .
Q & A
Q. What experimental designs validate hypothesized enzyme inhibition mechanisms?
- Methodology :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).
- Conduct kinase inhibition assays (e.g., ADP-Glo™) for enzymatic activity quantification .
Ethical & Safety Considerations
Q. What protocols ensure safe handling of halogenated intermediates?
- Methodology :
- Use fume hoods and PPE (gloves, goggles) during synthesis.
- Monitor chlorinated byproducts (e.g., 5-chloro-2-methoxyaniline) via GC-MS for environmental compliance .
Q. How to design preclinical toxicity studies for regulatory approval?
- Methodology :
- Follow OECD guidelines for acute oral toxicity (LD₅₀ in rodents) and genotoxicity (Ames test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
